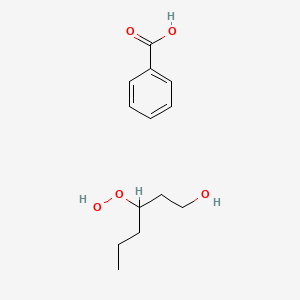
Benzoic acid;3-hydroperoxyhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-hydroperoxyhexan-1-ol is a compound that combines the properties of benzoic acid and 3-hydroperoxyhexan-1-ol. Benzoic acid is a well-known aromatic carboxylic acid, commonly used as a food preservative and in the production of various chemicals . 3-hydroperoxyhexan-1-ol is an organic peroxide, which is less commonly encountered but has interesting chemical properties due to the presence of the hydroperoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid typically involves the oxidation of toluene using potassium permanganate or the Cannizzaro reaction of benzaldehyde . For 3-hydroperoxyhexan-1-ol, the synthesis can involve the hydroperoxidation of hexan-1-ol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxyhexan-1-ol on an industrial scale is less common and typically involves the controlled oxidation of hexan-1-ol.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be further oxidized to produce benzene derivatives.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.
3-hydroperoxyhexan-1-ol, being an organic peroxide, can undergo:
Decomposition: It can decompose to form hexan-1-ol and oxygen.
Reduction: It can be reduced to hexan-1-ol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
From Benzoic Acid: Benzyl alcohol, benzene derivatives.
From 3-hydroperoxyhexan-1-ol: Hexan-1-ol.
Scientific Research Applications
Benzoic acid and its derivatives are extensively used in various fields:
Chemistry: As a precursor for the synthesis of other chemicals.
Biology: As a preservative in biological samples.
Medicine: In the formulation of topical medications.
Industry: As a corrosion inhibitor.
3-hydroperoxyhexan-1-ol is used in:
Organic Synthesis: As an oxidizing agent.
Polymer Chemistry: In the initiation of polymerization reactions.
Mechanism of Action
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth by disrupting the pH balance within microbial cells . It is metabolized in the liver to hippuric acid, which is then excreted .
3-hydroperoxyhexan-1-ol acts as an oxidizing agent, introducing oxygen into organic molecules, which can lead to the formation of various oxidation products .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Salicylic acid, acetylsalicylic acid.
Organic Peroxides: Hydrogen peroxide, tert-butyl hydroperoxide.
Uniqueness
Benzoic acid;3-hydroperoxyhexan-1-ol combines the preservative properties of benzoic acid with the oxidizing capabilities of 3-hydroperoxyhexan-1-ol, making it a versatile compound for various applications.
Properties
CAS No. |
830345-27-2 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;3-hydroperoxyhexan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-3-6(9-8)4-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3 |
InChI Key |
XYKFJBVGJZVPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)OO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
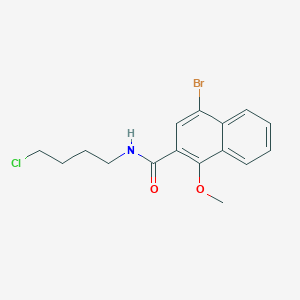

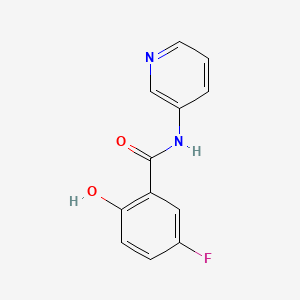
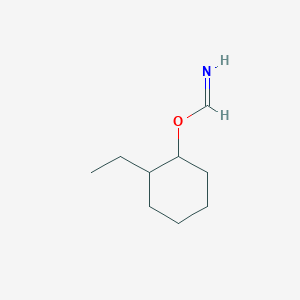
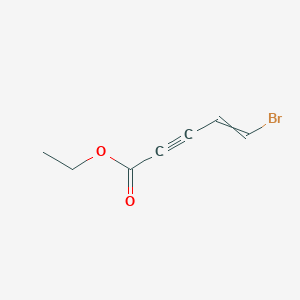
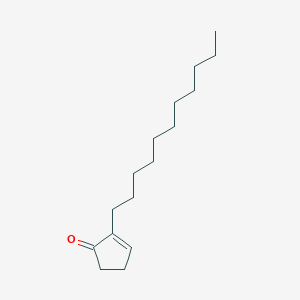
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
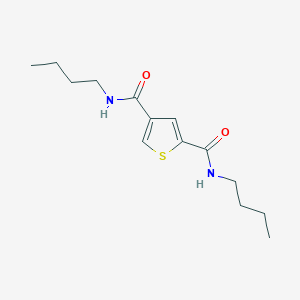
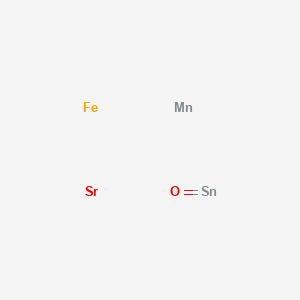
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
